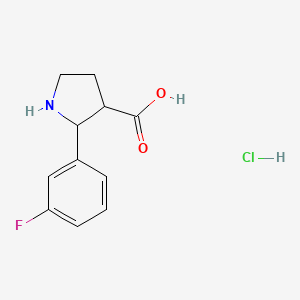
(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (3S)-2-(3-fluorophényl)-3-pyrrolidinecarboxylique, HCl est un composé chimique qui comporte un cycle pyrrolidine substitué par un groupe fluorophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide (3S)-2-(3-fluorophényl)-3-pyrrolidinecarboxylique, HCl implique généralement la construction du cycle pyrrolidine suivie de l’introduction du groupe fluorophényle. Une méthode courante consiste à cycliser des précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction d’une amine appropriée avec un composé aromatique fluoré peut produire le produit souhaité par une série d’étapes comprenant la cyclisation, la réduction et la purification .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse organique assistée par micro-ondes (MAOS) peuvent être utilisées pour améliorer l’efficacité de la synthèse et réduire les temps de réaction .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (3S)-2-(3-fluorophényl)-3-pyrrolidinecarboxylique, HCl subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.
Substitution : Le groupe fluorophényle peut participer à des réactions de substitution, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l’oxydation, des agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction, et des agents halogénants pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent conduire à une variété de dérivés fluorés .
Applications de la recherche scientifique
L’acide (3S)-2-(3-fluorophényl)-3-pyrrolidinecarboxylique, HCl a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche explore son potentiel en tant qu’agent thérapeutique en raison de ses propriétés structurales uniques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Applications De Recherche Scientifique
(3S)-2-(3-Fluorophenyl)-3-pyrrolidinecarboxylic acid, HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide (3S)-2-(3-fluorophényl)-3-pyrrolidinecarboxylique, HCl implique son interaction avec des cibles moléculaires spécifiques. Le groupe fluorophényle peut interagir avec diverses enzymes et récepteurs, modulant leur activité. Cette interaction peut entraîner des changements dans les voies cellulaires et les réponses biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application et du contexte d’utilisation spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrrolidin-2-one : Un autre dérivé de la pyrrolidine avec différents substituants.
Pyrrolidin-2,5-dione : Un composé avec une structure cyclique similaire mais des groupes fonctionnels différents.
Prolinol : Un dérivé de la pyrrolidine hydroxylé.
Unicité
L’acide (3S)-2-(3-fluorophényl)-3-pyrrolidinecarboxylique, HCl est unique en raison de la présence du groupe fluorophényle, qui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche, en particulier en chimie médicinale où les composés fluorés présentent souvent une activité biologique et une stabilité améliorées .
Propriétés
Formule moléculaire |
C11H13ClFNO2 |
|---|---|
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-8-3-1-2-7(6-8)10-9(11(14)15)4-5-13-10;/h1-3,6,9-10,13H,4-5H2,(H,14,15);1H |
Clé InChI |
ZBTWAMFOJAXJAP-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C1C(=O)O)C2=CC(=CC=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate](/img/structure/B12318886.png)
![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
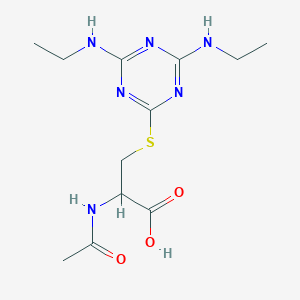
![3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12318895.png)
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl) acetate](/img/structure/B12318900.png)
![L-Lysinamide,N2-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-tyrosyl-L-alanyl-L-norvalyl-L-tryptophyl-L-methionyl-N6-(2,4-dinitrophenyl)-](/img/structure/B12318904.png)
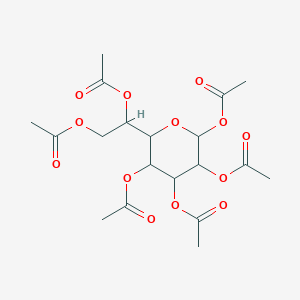
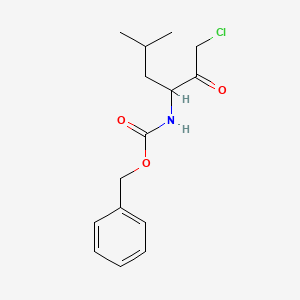
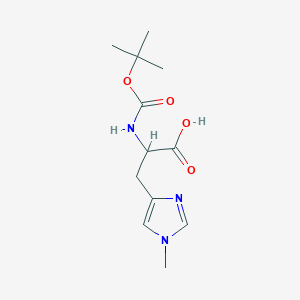
![(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl) propanoate](/img/structure/B12318916.png)

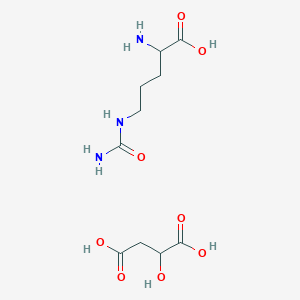
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
